molecular formula C22H21N3O4 B8084626 Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine

Cat. No.: B8084626
M. Wt: 391.4 g/mol
InChI Key: UEDYXEZHNPXCFB-HXUWFJFHSA-N
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Description

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is a synthetic derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in solid-phase peptide synthesis (SPPS), providing stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine typically involves the following steps:

    Protection of the Histidine Amino Group: The amino group of histidine is protected using the Fmoc group. This is achieved by reacting histidine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Methylation of the Imidazole Ring: The imidazole ring of histidine is methylated using methyl iodide or dimethyl sulfate under basic conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of histidine are reacted with Fmoc chloride and methylating agents in industrial reactors.

    Automated Purification: Industrial chromatography systems are used to purify the compound efficiently.

    Quality Control: Rigorous quality control measures, including HPLC and NMR spectroscopy, ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The imidazole ring can undergo substitution reactions, particularly at the methylated nitrogen.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt) are used to facilitate peptide bond formation.

    Substitution: Various electrophiles can be used to introduce different substituents onto the imidazole ring.

Major Products

    Peptides: The primary products are peptides where this compound is incorporated into the sequence.

    Substituted Histidine Derivatives: Depending on the substitution reactions, various histidine derivatives can be synthesized.

Scientific Research Applications

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.

    Drug Development: Modified peptides containing this compound are investigated for their therapeutic potential.

    Biological Studies: It is used to study the structure and function of proteins and enzymes.

    Industrial Applications: The compound is used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The primary mechanism of action for Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can form peptide bonds, allowing for the stepwise construction of peptides. The methylation of the imidazole ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Histidine: Similar in structure but lacks the methyl group on the imidazole ring.

    Fmoc-Methyl-Histidine: Similar but may differ in the position of methylation.

    Fmoc-Other Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-lysine or Fmoc-arginine.

Uniqueness

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is unique due to the specific methylation of the imidazole ring, which can alter its chemical properties and reactivity compared to non-methylated histidine derivatives. This modification can be crucial for certain biochemical applications where altered reactivity or steric properties are desired.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYXEZHNPXCFB-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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